molecular formula C8H7ClN2 B1311678 3-chloro-1H-indol-7-amine CAS No. 165669-13-6

3-chloro-1H-indol-7-amine

Cat. No. B1311678
M. Wt: 166.61 g/mol
InChI Key: SLBNABPPSZSXHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .


Chemical Reactions Analysis

While specific reactions involving 3-Chloro-1H-indol-7-amine may vary, indoles are known to participate in diverse chemical transformations. For instance, intramolecular C(sp³)-H additions followed by double-bond isomerization can yield various 3-substituted indoles . Additionally, synthetic strategies and SAR studies have explored the inhibitory properties of indole derivatives against enzymes and proteins .

Scientific Research Applications

Antidiabetic Activity

These applications highlight the versatility of 3-chloro-1H-indol-7-amine and its derivatives in various scientific fields, offering promising avenues for therapeutic development .

Anticholinergic Effects

These additional applications demonstrate the broad spectrum of biological activities that 3-chloro-1H-indol-7-amine and its derivatives possess, making them valuable targets for further research and drug development .

Environmental Monitoring

These additional applications further demonstrate the wide-ranging potential of “3-chloro-1H-indol-7-amine” in various scientific and industrial fields . The compound’s versatility makes it a valuable target for ongoing research and development across multiple disciplines.

properties

IUPAC Name

3-chloro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNABPPSZSXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451636
Record name 3-chloro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1H-indol-7-amine

CAS RN

165669-13-6
Record name 3-chloro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Bussiere, L Xie, H Srinivas, W Shu, A Burke, C Be… - bioRxiv, 2019 - biorxiv.org
… Step 2: To a solution of 3-chloro-1H-indol-7-amine 15 (200 mg, 1.2 mmol) in DMF (7 mL) were added 4-(N-(tert-butyl)sulfamoyl)benzoic acid (308 mg, 1.2 mmol), HATU (684 mg, 1.8 …
Number of citations: 2 www.biorxiv.org

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